molecular formula C20H25N3O3S B3655663 N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide

N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3655663
M. Wt: 387.5 g/mol
InChI Key: JUEAQXKHVMGNCU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 3,5-dimethoxyaniline with 4-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-4-(4-chlorophenyl)piperazine-1-carbothioamide
  • N-(3,5-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
  • N-(3,5-dimethoxyphenyl)-4-(4-methylphenyl)piperazine-1-carbothioamide

Uniqueness

N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the carbothioamide group. This unique structure may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-24-17-6-4-16(5-7-17)22-8-10-23(11-9-22)20(27)21-15-12-18(25-2)14-19(13-15)26-3/h4-7,12-14H,8-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEAQXKHVMGNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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